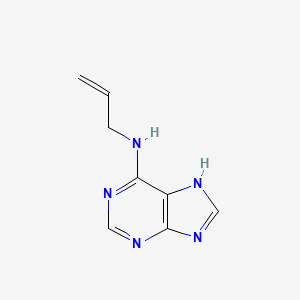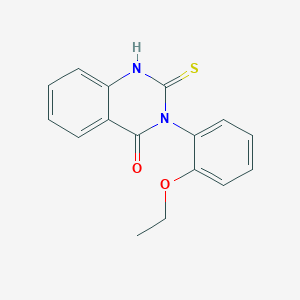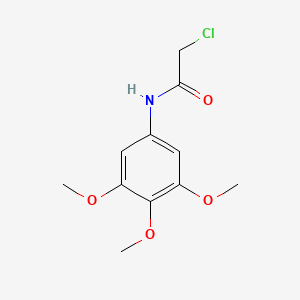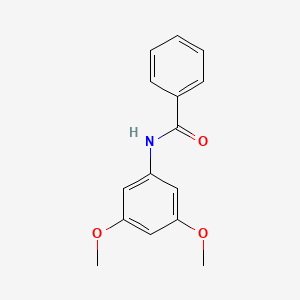
2-Chloro-2-fluoroacétate de butyle
Vue d'ensemble
Description
Butyl chlorofluoroacetate is an organic compound with the molecular formula C6H10ClFO2. It is a colorless liquid with a pungent odor and is used in various industrial and research applications. The presence of both chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties.
Applications De Recherche Scientifique
Butyl chlorofluoroacetate has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Materials Science: It is used in the synthesis of fluorinated materials with special properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl chlorofluoroacetate typically involves the esterification of 2-chloro-2-fluoroacetic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Butyl chlorofluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Substitution Reactions: Butyl chlorofluoroacetate can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in Butyl chlorofluoroacetate can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-fluoroacetic acid and butanol.
Reduction: The compound can be reduced to form butyl 2-chloro-2-fluoroethanol.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used in reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of Butyl chlorofluoroacetate can be formed.
Hydrolysis Products: 2-chloro-2-fluoroacetic acid and butanol.
Reduction Products: Butyl 2-chloro-2-fluoroethanol.
Mécanisme D'action
The mechanism of action of Butyl chlorofluoroacetate involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with target molecules, leading to inhibition or modification of their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparaison Avec Des Composés Similaires
Butyl 2-chloroacetate: Similar in structure but lacks the fluorine atom.
Butyl 2-fluoroacetate: Similar in structure but lacks the chlorine atom.
Ethyl 2-chloro-2-fluoroacetate: Similar in structure but has an ethyl group instead of a butyl group.
Uniqueness: Butyl chlorofluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
butyl 2-chloro-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGUVXPIYLHEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378461 | |
| Record name | butyl 2-chloro-2-fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-34-3 | |
| Record name | butyl 2-chloro-2-fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)





